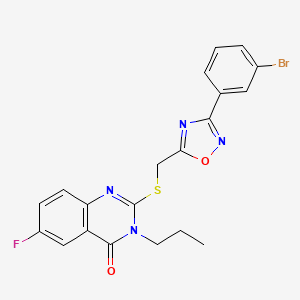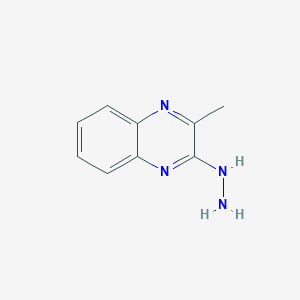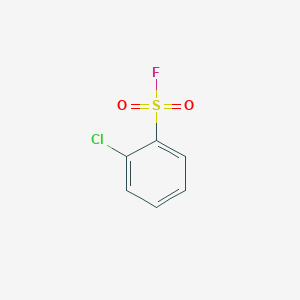![molecular formula C24H26N2O5 B2368013 ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate CAS No. 380552-20-5](/img/structure/B2368013.png)
ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate, also known as Boc-L-phenylalanine ethyl ester, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and other biochemical processes in the body. Ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mechanism Of Action
The mechanism of action of ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate is not well understood. However, it is believed to inhibit the activity of Src family kinases, which play a crucial role in cell proliferation, differentiation, and survival. Src family kinases are overexpressed in many types of cancer cells, and their inhibition has been shown to have antitumor effects.
Biochemical and Physiological Effects:
Ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate has been shown to have biochemical and physiological effects, particularly in cancer cells. It has been shown to inhibit the activity of Src family kinases, leading to the inhibition of cell proliferation, differentiation, and survival. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate in lab experiments include its high purity, stability, and solubility in water and organic solvents. It is also readily available and relatively inexpensive. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for the use of ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate in scientific research. These include the development of new drugs that target Src family kinases, the study of protein-protein interactions involving other domains, and the synthesis of new peptides and proteins that contain phenylalanine residues. Additionally, the use of ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate in combination with other compounds or therapies may enhance its antitumor effects and reduce its potential toxicity.
Synthesis Methods
Ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate can be synthesized using different methods, including the Schotten-Baumann reaction, the mixed anhydride method, and the Fmoc solid-phase synthesis. The Schotten-Baumann reaction involves the reaction of phenylalanine with ethyl chloroformate and sodium hydroxide, followed by the addition of 4-butoxy-3-methoxybenzaldehyde and cyanide. The mixed anhydride method involves the reaction of phenylalanine with ethyl chloroformate and N-hydroxysuccinimide, followed by the addition of 4-butoxy-3-methoxybenzaldehyde and cyanide. The Fmoc solid-phase synthesis involves the use of a resin-bound Fmoc-phenylalanine, which is coupled with ethyl cyanoacetate and 4-butoxy-3-methoxybenzaldehyde.
Scientific Research Applications
Ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate has been used in various scientific research applications, including the synthesis of peptides and proteins, the study of protein-protein interactions, and the development of new drugs. It has been used as a building block in the synthesis of peptides and proteins, particularly those that contain phenylalanine residues. It has also been used in the study of protein-protein interactions, particularly those involving the SH2 domain of Src family kinases. Additionally, it has been used in the development of new drugs, particularly those that target cancer cells.
properties
IUPAC Name |
ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-4-6-13-31-21-12-11-17(15-22(21)29-3)14-18(16-25)23(27)26-20-10-8-7-9-19(20)24(28)30-5-2/h7-12,14-15H,4-6,13H2,1-3H3,(H,26,27)/b18-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGUKWHENCQTID-NBVRZTHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OCC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OCC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2367932.png)
![9-(4-ethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367933.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2367934.png)
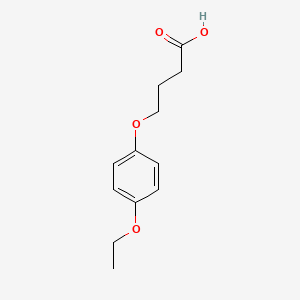
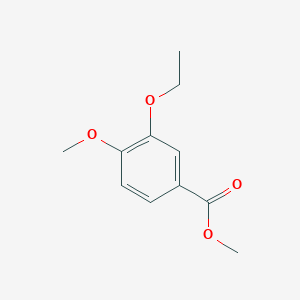
![5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B2367941.png)

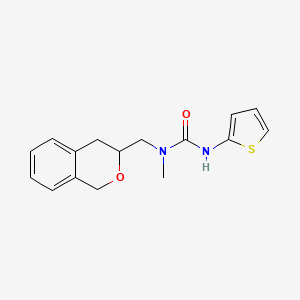

![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)
